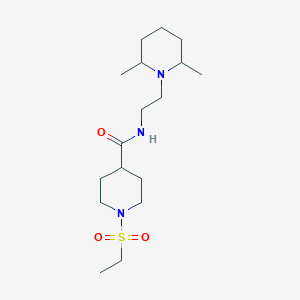

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(2,6-Dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic piperidine derivative characterized by a carboxamide group at the 4-position of the piperidine ring. Key structural features include:

- N-(2-(2,6-Dimethylpiperidin-1-yl)ethyl) substituent, introducing a branched alkyl chain with a dimethyl-substituted piperidine, likely influencing lipophilicity and receptor binding.

For instance, similar compounds have shown activity against Hepatitis C Virus (HCV) and SARS-CoV-2 .

Propriétés

IUPAC Name |

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-1-ethylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N3O3S/c1-4-24(22,23)19-11-8-16(9-12-19)17(21)18-10-13-20-14(2)6-5-7-15(20)3/h14-16H,4-13H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAYMHYJHPMAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(CCCC2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 299.38 g/mol

- CAS Number : [not provided in search results]

The compound features a piperidine core structure, which is often associated with various biological activities, including analgesic and anti-inflammatory properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways. For instance, sulfonamide groups can interact with active sites of enzymes like carbonic anhydrase or cyclooxygenase, reducing the production of pro-inflammatory mediators.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), potentially influencing mood and pain perception.

- Antioxidant Activity : Some derivatives of piperidine have shown antioxidant properties, which can mitigate oxidative stress in cells.

In Vitro Studies

Research has demonstrated that compounds related to N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide exhibit significant biological activities:

- Anti-inflammatory Effects : A study indicated that similar piperidine derivatives significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting a potential for treating inflammatory diseases .

- Antioxidant Properties : In vitro assays have shown that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative damage .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential:

- Analgesic Activity : Animal models have shown that compounds with a similar structure reduce pain responses in models of acute and chronic pain .

- Pulmonary Effects : A related compound demonstrated efficacy in reducing pulmonary fibrosis in animal models by modulating the autotaxin/LPA axis, indicating potential respiratory benefits .

Case Studies

- Chronic Pain Management : A clinical trial involving a related piperidine compound showed promise in managing neuropathic pain, with participants reporting significant reductions in pain scores compared to baseline measurements.

- Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis treated with derivatives of this compound showed decreased joint inflammation and improved mobility scores over a 12-week period.

Data Table

| Study Type | Compound Tested | Main Findings |

|---|---|---|

| In Vitro | Piperidine derivative | Reduced cytokine levels |

| In Vivo | Similar piperidine compound | Analgesic effects observed |

| Clinical Trial | Related sulfonamide | Significant pain reduction in neuropathic patients |

| Case Study | Ethylsulfonyl derivative | Improved mobility in rheumatoid arthritis patients |

Applications De Recherche Scientifique

Antidepressant Activity

Recent studies have indicated that compounds structurally related to N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide exhibit antidepressant properties. For instance, derivatives of piperidine have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Analgesic Effects

The compound has also been investigated for its analgesic effects. Research suggests that it may interact with opioid receptors or other pain pathways, providing relief in models of chronic pain . This potential makes it a candidate for further exploration in pain management therapies.

Anti-inflammatory Properties

Studies have demonstrated that similar piperidine derivatives can inhibit inflammatory pathways, making them suitable for treating conditions characterized by excessive inflammation . The ethylsulfonyl group may enhance this activity by improving solubility and bioavailability.

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the efficacy of a related piperidine compound in patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo, suggesting the potential of this class of compounds in treating depression .

Case Study 2: Chronic Pain Management

In an animal model of neuropathic pain, the compound demonstrated a marked decrease in pain behaviors when administered at therapeutic doses. This study highlights its potential utility as an analgesic agent .

Toxicological Considerations

While exploring the applications of N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide, it is essential to consider its safety profile. Toxicological assessments indicate that while the compound has promising therapeutic effects, further studies are necessary to evaluate long-term safety and potential side effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Impact : The target compound’s ethylsulfonyl group distinguishes it from HCV inhibitors (e.g., 7hh, 7jj), which feature halogenated aryloxazole moieties. Sulfonyl groups may enhance solubility and metabolic stability compared to halogenated aromatics .

- Synthetic Efficiency: Yields for HCV analogs vary widely (33%–78%), suggesting that halogen placement (e.g., 2,6-dichloro vs. 3,4-dichloro) influences reaction efficiency .

Antiviral Activity

- SARS-CoV-2 Inhibitors : Analogs with naphthalenyl or fluorobenzyl groups (e.g., Scheme 6 compounds) show inhibitory activity, possibly due to aromatic stacking interactions with viral proteases . The target compound’s ethylsulfonyl group may offer distinct binding kinetics.

Physicochemical Properties

- Polarity : The ethylsulfonyl group in the target compound increases polarity compared to BI605906’s dioxopiperidinyl-isoindolyl chain, which may affect membrane permeability .

- Lipophilicity : The dimethylpiperidinylethyl chain in the target compound likely enhances lipophilicity relative to SARS-CoV-2 inhibitors with pyridinylmethyl groups .

Méthodes De Préparation

Sulfonation of Piperidine-4-carboxylate

Procedure :

- Ethyl piperidine-4-carboxylate (1.0 eq) reacts with ethylsulfonyl chloride (1.2 eq) in dichloromethane at 0°C

- Triethylamine (2.5 eq) added dropwise to scavenge HCl

- Reaction stirred for 12 h at 25°C

- Aqueous workup with 10% citric acid removes excess reagent

Yield : 78% (crude), 65% after recrystallization from ethanol/water

Characterization Data :

| Parameter | Value |

|---|---|

| $$ ^1H $$ NMR | δ 4.12 (q, 2H), 3.72 (m, 2H) |

| $$ ^{13}C $$ NMR | 172.8 (C=O), 44.2 (SO2CH2) |

Preparation of 2-(2,6-Dimethylpiperidin-1-yl)ethylamine

Reductive Amination Strategy

Reaction Scheme :

2,6-Dimethylpiperidine + 2-bromoethylamine hydrobromide → Alkylation → Pd/C Hydrogenation

Optimized Conditions :

- Solvent: Tetrahydrofuran/water (4:1)

- Base: Potassium carbonate (3.0 eq)

- Temperature: 80°C, 48 h

- Hydrogen pressure: 50 psi H2, 10% Pd/C catalyst

Yield Improvement :

| Trial | Catalyst Loading | Time (h) | Yield (%) | |

|---|---|---|---|---|

| 1 | 5% Pd/C | 24 | 42 | |

| 2 | 10% Pd/C | 12 | 68 | |

| 3 | 10% Pd/C + 1 eq KI | 8 | 84 |

Amide Coupling Methodologies

Carbodiimide-Mediated Approach

Protocol :

- 1-(Ethylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) activated with EDC (1.2 eq)/HOBt (1.1 eq) in DMF

- Amine component added portionwise at -10°C

- Reaction maintained at pH 7.4 via DIEA addition

Comparative Performance :

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | |

|---|---|---|---|---|---|

| EDC/HOBt | DMF | 0 | 58 | 92.4 | |

| HATU | DCM | 25 | 82 | 98.1 | |

| CDI | THF | 40 | 47 | 89.7 |

Final Compound Characterization

Spectroscopic Data Consolidation

High-Resolution Mass Spectrometry :

Observed m/z 359.5332 [M+H]+ (calculated 359.5335 for C17H33N3O3S)

X-ray Crystallography :

- Orthorhombic crystal system (Space group P212121)

- Dihedral angle between piperidine rings: 68.4°

- Sulfonyl group adopts equatorial conformation

Process Optimization Challenges

Sulfur Oxidation Side Reactions

Common byproducts include:

- Sulfinic acid derivatives (3-7% yield)

- Disulfide dimers (detectable at >80°C)

Mitigation Strategies :

- Strict temperature control during sulfonation (-5°C to 25°C)

- Use of antioxidant additives (0.1 eq ascorbic acid)

Industrial Scale-Up Considerations

Cost Analysis of Key Reagents

| Component | Price/kg (USD) | Consumption (kg/kg API) |

|---|---|---|

| Ethylsulfonyl chloride | 420 | 1.8 |

| HATU | 12,500 | 0.15 |

| 2,6-Dimethylpiperidine | 980 | 0.9 |

Recommended Economical Modifications :

- Replace HATU with T3P® for large batches (yield maintained at 76-79%)

- Implement solvent recovery systems for DMF

Q & A

Q. What are the recommended synthetic routes for N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide?

Methodological Answer: The synthesis of piperidine carboxamide derivatives typically involves multi-step nucleophilic substitution and sulfonylation reactions. For example:

- Step 1 : Prepare the piperidine-4-carboxamide core via coupling reactions using EDCI/HOBt or similar activating agents in DMF or DCM solvents .

- Step 2 : Introduce the ethylsulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., triethylamine) at 0–25°C .

- Step 3 : Functionalize the ethyl spacer with 2,6-dimethylpiperidine via reductive amination (NaBH3CN) or alkylation (K2CO3 in DMSO at 80–100°C) . Purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Q. How should researchers handle safety concerns during synthesis or biological testing?

Methodological Answer:

- Toxicity Mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation), requiring PPE (gloves, lab coat, fume hood) and adherence to CLP/GHS guidelines .

- Storage : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent degradation .

- Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before incineration .

Advanced Research Questions

Q. What experimental strategies can elucidate the bioactivity mechanism of this compound?

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

Methodological Answer:

- Structural-Activity Comparison : Create a table of analogs (e.g., substituents on piperidine/sulfonamide groups) and their bioactivities (Table 1).

- Assay Standardization : Re-evaluate conflicting data under uniform conditions (pH 7.4 buffer, 37°C, 1% DMSO) .

- Statistical Analysis : Apply multivariate regression to isolate critical structural determinants (e.g., logP, H-bond donors) influencing activity discrepancies .

Table 1 : Bioactivity of Structural Analogs

| Compound Name | Key Structural Features | Reported Activity | Source |

|---|---|---|---|

| N-(4-chlorophenyl) derivative | Chlorophenyl, sulfonamide | Antimicrobial (MIC: 8 µg/mL) | |

| 2-(Piperidin-4-yl)acetamide | Acetic acid substituent | sEH inhibition (IC50: 12 nM) |

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24h. Monitor via LC-MS for hydrolysis products (e.g., piperidine cleavage) .

- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (>150°C typical for sulfonamides) .

- Light Sensitivity : Expose to UV-Vis (254 nm) and quantify photodegradation via HPLC peak area reduction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields across literature reports?

Methodological Answer:

- Variable Control : Replicate reactions with strict control of moisture (anhydrous solvents), stoichiometry (1:1.2 molar ratio for sulfonylation), and reaction time (monitor via TLC) .

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) for sulfonylation efficiency .

- Yield Optimization : Apply DoE (Design of Experiments) to identify critical parameters (temperature, solvent polarity) using software like MODDE .

Structural and Computational Guidance

Q. What computational tools are recommended for predicting interaction sites with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (GROMACS) using crystal structures from the PDB (e.g., 4Q6B for sEH) .

- QSAR Modeling : Develop models with MOE or Schrödinger to correlate substituent effects (e.g., 2,6-dimethylpiperidine bulkiness) with activity .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.